tert-Butyl (4-bromo-3-nitrophenyl)(methyl)carbamate
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Overview
Description
tert-Butyl (4-bromo-3-nitrophenyl)(methyl)carbamate: is an organic compound with the molecular formula C12H15BrN2O4 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-3-nitrophenyl)(methyl)carbamate typically involves the reaction of 4-bromo-3-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (4-bromo-3-nitrophenyl)(methyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted carbamates.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions .
Medicine:
- Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-3-nitrophenyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the bromine and nitro groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- tert-Butyl (4-bromo-3-nitrophenyl)(propyl)carbamate
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness: tert-Butyl (4-bromo-3-nitrophenyl)(methyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-nitrophenyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(16)14(4)8-5-6-9(13)10(7-8)15(17)18/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPAPMWZJHNHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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